molecular formula C8H7BrClN3S B13339704 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine

Cat. No.: B13339704
M. Wt: 292.58 g/mol
InChI Key: BHZCFFHIPUMGNZ-UHFFFAOYSA-N
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Description

1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a bromothiophene moiety linked to a pyrazole ring, which is further substituted with a chlorine atom. The presence of these functional groups makes it an interesting candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine typically involves multi-step reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a bromothiophene derivative with a pyrazole precursor in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine or chlorine atoms.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Amino or thiol-substituted pyrazole derivatives.

Scientific Research Applications

1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity. The chlorine atom on the pyrazole ring could also play a role in binding to target proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine is unique due to the combination of a bromothiophene moiety with a chlorinated pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H7BrClN3S

Molecular Weight

292.58 g/mol

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]-4-chloropyrazol-3-amine

InChI

InChI=1S/C8H7BrClN3S/c9-5-1-2-14-7(5)4-13-3-6(10)8(11)12-13/h1-3H,4H2,(H2,11,12)

InChI Key

BHZCFFHIPUMGNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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